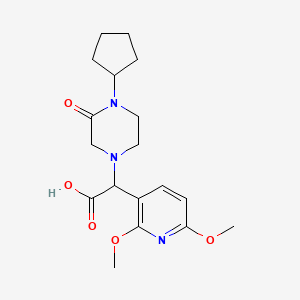

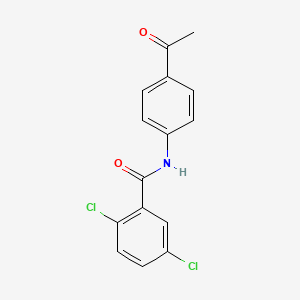

(4-cyclopentyl-3-oxopiperazin-1-yl)(2,6-dimethoxypyridin-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis Synthesis approaches for related compounds often involve multistep reactions, including intermolecular [2+2]-photocycloaddition, oxidative cyclization, and cyclocondensation reactions, highlighting the complexity and versatility of synthetic methods in organic chemistry (Petz et al., 2019), (Galeazzi et al., 1996).

Molecular Structure Analysis Studies involving X-ray diffraction analysis and NMR spectroscopy have been pivotal in determining the molecular and crystal structures of related compounds, providing detailed insights into their three-dimensional conformations (Rodinovskaya et al., 2003), (Şahin et al., 2014).

Chemical Reactions and Properties Research on related compounds has explored their reactivity in various chemical reactions, including cyclization reactions with anthranilates and aminophenyl ketones, highlighting the functional versatility and reactivity of such molecules (Shikhaliev et al., 2008).

Wissenschaftliche Forschungsanwendungen

1. Platelet Aggregation Inhibition and Thrombotic Diseases Treatment

2-oxopiperazine derivatives, including compounds related to (4-cyclopentyl-3-oxopiperazin-1-yl)(2,6-dimethoxypyridin-3-yl)acetic acid, have been synthesized and evaluated for their ability to inhibit platelet aggregation. One specific compound demonstrated potent inhibitory effects on platelet aggregation and was considered for clinical trials in treating thrombotic diseases due to its dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).

2. Structural Analysis in Herbicides

The crystal structure of related compounds, such as triclopyr (a herbicide), has been studied to understand their molecular arrangements. This includes examining the dihedral angles and hydrogen bonding in the crystal, providing insights into the structure-function relationship of these chemicals (Cho et al., 2014).

3. Heterocyclic Systems Synthesis

Research into the Hantzsch cyclocondensation of similar compounds has led to the creation of polycondensed heterocyclic systems. These studies are important for the development of new synthetic pathways in medicinal chemistry (Dzvinchuk et al., 2009).

4. Development of Anticancer Molecules

Research into the total synthesis of dimeric epipolythiodiketopiperazine (ETP) alkaloids, which are structurally similar to the given compound, has been conducted. These alkaloids are recognized for their potent anticancer properties and their complex molecular architecture offers insights into key biological processes (Kim & Movassaghi, 2015).

5. Cyclocondensation Reactions

The compound has been studied in the context of cyclocondensation reactions, which are crucial for the synthesis of various pharmacologically active molecules. This research enhances our understanding of reaction mechanisms and the synthesis of complex molecular structures (Shikhaliev et al., 2008).

6. Inhibition of Cyclo-oxygenase and 5-lipoxygenase

Pyrazolizine derivatives, structurally similar to the compound , have been found to inhibit cyclo-oxygenase and 5-lipoxygenase. These findings have implications in the development of anti-inflammatory and analgesic drugs (Laufer et al., 1994).

Eigenschaften

IUPAC Name |

2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-(2,6-dimethoxypyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-25-14-8-7-13(17(19-14)26-2)16(18(23)24)20-9-10-21(15(22)11-20)12-5-3-4-6-12/h7-8,12,16H,3-6,9-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBIGQFPSPASAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(C(=O)O)N2CCN(C(=O)C2)C3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclopentyl-3-oxopiperazin-1-YL)(2,6-dimethoxypyridin-3-YL)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)